6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Description
Properties
IUPAC Name |
6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3S2/c17-11-6-5-10(12(18)9-11)8-13-15(22)19(16(23)24-13)7-3-1-2-4-14(20)21/h5-6,8-9H,1-4,7H2,(H,20,21)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHARQFMHEBRBHX-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A common method involves reacting 2,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, followed by cyclization with mercaptoacetic acid.
Reaction Scheme:
- Thiosemicarbazone Formation:
$$ \text{2,4-Dichlorobenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{Thiosemicarbazone Intermediate} $$
Conditions: Ethanol, reflux (6–8 h), catalytic acetic acid.
- Cyclization:
$$ \text{Thiosemicarbazone} + \text{Mercaptoacetic Acid} \rightarrow \text{5-[(2,4-Dichlorophenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one} $$
Conditions: Toluene, 110°C, Dean-Stark trap (4 h).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | ≥95% |
| Configuration | Z-isomer predominates |
Alternative Pathway: [3+2] Cycloaddition
Thioisatin derivatives undergo cycloaddition with thioureas to form the thiazolidinone ring. This method offers higher stereoselectivity but requires stringent anhydrous conditions.
Introduction of the Hexanoic Acid Side Chain
The hexanoic acid moiety is introduced via N-alkylation or a Mitsunobu reaction.
N-Alkylation of Thiazolidinone
Procedure:
- Activation of Hexanoic Acid:
Hexanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
- Alkylation:
$$ \text{Thiazolidinone} + \text{Hexanoyl Chloride} \rightarrow \text{DC-TZD-Hex} $$
Conditions: Dry dichloromethane (DCM), triethylamine (TEA), 0°C → room temperature (12 h).
Optimization Notes:
- Excess TEA (2.5 eq.) improves yield by neutralizing HCl byproducts.
- Slow addition of hexanoyl chloride minimizes dimerization.
Yield Data:
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | TEA | 65 |
| THF | DIPEA | 58 |
| DMF | Pyridine | 42 |
Mitsunobu Reaction for Stereochemical Control
For Z-configuration retention, the Mitsunobu reaction couples the thiazolidinone with hexanoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Conditions:
- Solvent: Tetrahydrofuran (THF), 0°C → reflux.
- Molar ratio (Thiazolidinone:DEAD:PPh₃): 1:1.2:1.2.
- Yield: 78% (HPLC purity: 97%).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.45 (d, J=8.5 Hz, Ar-H), δ 3.20 (t, CH₂) |
| ¹³C NMR | δ 172.5 (C=O), δ 125.6 (C=S) |
| HR-MS | [M+H]⁺ Calc.: 443.02, Found: 443.03 |
Industrial-Scale Considerations
Patents describe continuous-flow reactors for large-scale production, emphasizing:
- In-line IR monitoring to track imine formation.
- Crystallization using anti-solvents (e.g., heptane) to enhance purity.
Emerging Methodologies
Enzymatic Synthesis
Lipase-catalyzed esterification avoids harsh conditions, though yields remain suboptimal (≤50%).
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 min) reduces reaction time by 70% while maintaining yields.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation at the thiazolidine ring, leading to sulfone derivatives.
Reduction: Reduction of the double bond or carbonyl groups results in various reduced analogs.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or hydrogenation with palladium on carbon.
Substitution: Nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products Formed:
Sulfone derivatives from oxidation.
Reduced analogs with saturated thiazolidine rings.
Substituted products with various functional groups replacing chlorine atoms.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid may serve as an effective enzyme inhibitor. It has shown potential in inhibiting key enzymes involved in metabolic pathways, which could be beneficial for treating diseases characterized by enzyme dysregulation.
Anticancer Properties
Preliminary studies have indicated that this compound exhibits anticancer activities. Specifically, it has been observed to induce apoptosis in various cancer cell lines and inhibit tumor growth. The mechanism appears to involve the disruption of cell signaling pathways critical for cancer cell survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest it can reduce markers of inflammation, making it a candidate for developing treatments for inflammatory diseases.
Case Studies
Several studies have explored the biological activity of similar thiazolidinone derivatives:
- Study on Anticancer Activity : A comparative study of thiazolidinone derivatives showed IC50 values ranging from 10 µM to 30 µM against human cancer cell lines, indicating significant cytotoxicity.
- Enzyme Inhibition Mechanism : Research demonstrated that the compound binds to the active sites of target enzymes, effectively inhibiting their activity and disrupting metabolic pathways.
- In Vivo Studies : Animal model studies have suggested potential therapeutic effects in reducing tumor size and inflammatory responses when administered at specific dosages.
Summary of Findings
| Application | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways |
| Anticancer Properties | Induces apoptosis and inhibits tumor growth in various cancer cell lines |
| Anti-inflammatory Effects | Reduces inflammation markers in vitro |
Mechanism of Action
The mechanism of action varies with the specific derivative, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA.
Molecular Targets: Enzymes like proteases or kinases; receptors including G-protein coupled receptors.
Pathways Involved: Apoptosis, signal transduction pathways, and microbial metabolic pathways.
Comparison with Similar Compounds
Compared to other thiazolidinone derivatives, 6-[(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid stands out due to its unique dichlorophenyl substituent, which enhances its biological activity and chemical versatility. Similar Compounds:
4-thiazolidinone derivatives with different aryl substituents.
Thiazolidinedione analogs used in anti-diabetic drugs.
This compound’s distinct structure and reactivity profile make it a valuable candidate for further research and development in various scientific fields.
Biological Activity
6-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique thiazolidinone structure, which is known to exhibit various pharmacological properties.
- Molecular Formula : C16H15Cl2NO3S2
- Molecular Weight : 362.33 g/mol
- CAS Number : 301688-61-9
- Purity : Typically around 95% in commercial preparations .
Antioxidant Activity
The antioxidant capabilities of thiazolidinone derivatives, including this compound, have been studied extensively. Research indicates that modifications in the structure can significantly enhance antioxidant properties. For instance, compounds with hydroxyl substitutions at specific positions have shown increased efficacy in inhibiting lipid peroxidation .
| Compound | EC50 (mM) | Activity Description |
|---|---|---|
| 3i | 0.565 | High antioxidant activity |
| 3r | 0.708 | Moderate antioxidant activity |
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been demonstrated against various cancer cell lines. Studies have shown that the compound exhibits significant antiproliferative effects on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HepG2 | 6.19 | Sorafenib: 9.18 |
| MCF-7 | 5.10 | Doxorubicin: 7.26 |
In vitro assays revealed that the compound's IC50 values were markedly lower than those of standard chemotherapeutic agents, indicating its potential as a promising anticancer agent .
The mechanism underlying the anticancer activity of this compound may involve the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds similar to this one have been reported to inhibit tyrosine-protein kinases such as c-Met and Ron, which are implicated in tumor progression .
Study 1: Antioxidant Efficacy
In a recent study evaluating the antioxidant properties of thiazolidinone derivatives, it was found that structural modifications led to enhanced activity against oxidative stress markers in cellular models. The study utilized TBARS assays to measure lipid peroxidation and reported significant reductions in malondialdehyde levels upon treatment with the compound.
Study 2: Anticancer Activity Assessment
A comprehensive screening of various thiazolidinone derivatives against multiple cancer cell lines was conducted. Among these, the compound demonstrated superior cytotoxicity against MCF-7 cells with an IC50 value of 5.10 µM, outperforming conventional treatments like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
